3,6-Diamino-9-ethylcarbazole (CAS 50717-02-7) is a highly functionalized electron-rich monomer essential for advanced electrochemical and polymeric material synthesis. Structurally, the ethyl group at the 9-position ensures organic solubility and prevents unwanted N-alkylation or oxidative degradation at the pyrrole nitrogen during polymerization. Meanwhile, the primary amines at the 3,6-positions provide critical reactive sites for the synthesis of polyamides, polyimides, and molecularly imprinted polymers (MIPs). In industrial and analytical procurement, this compound is primarily sourced as a specialized precursor for fabricating microporous polymer networks and ultra-sensitive biosensors, where its dual capacity for robust electropolymerization and extensive hydrogen bonding establishes a performance baseline far exceeding that of simple carbazole derivatives [1].
Attempting to substitute 3,6-diamino-9-ethylcarbazole with standard carbazole or 9-ethylcarbazole fundamentally compromises both polymer architecture and chemical recognition capabilities. Standard carbazoles electropolymerize primarily through the 3,6-positions, creating linear or lightly cross-linked conjugated chains that lack functional side groups for specific analyte interaction. In contrast, the pre-existing amino groups in 3,6-diamino-9-ethylcarbazole alter the electropolymerization pathway and provide dense hydrogen-bond donor/acceptor sites within the resulting polymer matrix. For procurement in diagnostic sensor manufacturing, failing to use the 3,6-diamino derivative results in the complete loss of specific binding cavities, degrading sensor limits of detection from the attomolar to the micromolar range and severely reducing the stability of donor-acceptor complexes in functional polyamides [1].
When utilized as a functional monomer for molecularly imprinted polymer (MIP) sensors targeting 17-β-estradiol, 3,6-diamino-9-ethylcarbazole demonstrates vastly superior analytical performance compared to unmodified carbazole. The diamino-functionalized network achieves an exceptionally low limit of detection (LOD) of 0.36 aM with a broad linear range of 1 aM to 10 µM. In direct contrast, MIPs formulated with unmodified carbazole monomers fail to provide the necessary hydrogen-bonding sites for template recognition, resulting in significantly lower sensitivity and poorer signal-to-noise ratios during electrochemical impedance spectroscopy (EIS) [1].
| Evidence Dimension | Biosensor Limit of Detection (LOD) |
| Target Compound Data | 0.36 aM (attomolar) LOD for 17-β-estradiol |
| Comparator Or Baseline | Unmodified carbazole monomer (fails to achieve attomolar sensitivity) |
| Quantified Difference | Orders of magnitude improvement in LOD (attomolar vs. standard nanomolar/micromolar baselines) |
| Conditions | Electrochemical impedance spectroscopy (EIS) of electrodeposited MIP films on glassy carbon electrodes |
Procurement of this specific diamino derivative is mandatory for manufacturing ultra-trace diagnostic sensors that require sub-femtomolar detection limits.
The electropolymerization of 3,6-diamino-9-ethylcarbazole via cyclic voltammetry yields a highly specialized surface morphology critical for sensor performance. The resulting poly(3,6-diamino-9-ethylcarbazole) film forms rough, micro-island structures with an average diameter of 25.47 nm and a height of 20.26 nm. This rugged 3D microstructure drastically increases the electroactive surface area compared to the smoother, lower-surface-area films typically generated by standard poly(9-ethylcarbazole). This morphological advantage allows for a higher density of imprinted cavities and more efficient mass transfer of the analyte to the recognition sites [1].
| Evidence Dimension | Electrodeposited Film Microstructure |
| Target Compound Data | Formation of 3D micro-islands (25.47 nm diameter, 20.26 nm height) |
| Comparator Or Baseline | Standard poly(9-ethylcarbazole) (smooth, lower surface area films) |
| Quantified Difference | Significant increase in specific electroactive surface area and cavity density |
| Conditions | Cyclic voltammetry (25 scans) in ethanol/acetate buffer over glassy carbon electrodes |
High surface area micro-island morphology directly dictates the binding capacity and signal transduction efficiency of commercial electrochemical sensors.
Beyond electropolymerization, 3,6-diamino-9-ethylcarbazole serves as an exceptional diamine precursor for synthesizing electron-donating polyamides. When polymerized with diacyl dichlorides, the resulting polyamides exhibit high relative molecular mass and function as polymeric electron donors. Compared to monomeric model compounds like 9-ethyl-3,6-bis(propionylamino)carbazole, the polymeric networks derived from 3,6-diamino-9-ethylcarbazole demonstrate a substantially higher stability constant when forming donor-acceptor complexes with electron-deficient targets such as 1,3,5-trinitrobenzene [1].
| Evidence Dimension | Donor-Acceptor Complex Stability Constant |
| Target Compound Data | High stability constant in derived polyamides |
| Comparator Or Baseline | Monomeric 9-ethyl-3,6-bis(propionylamino)carbazole models |
| Quantified Difference | Enhanced complexation stability due to cooperative polymeric donor effects |
| Conditions | Low-temperature polycondensation and subsequent complexation with 1,3,5-trinitrobenzene |
This compound is the optimal precursor choice for developing stable electron-donor polymers used in explosives detection and electrochromic materials.
Due to its ability to form highly specific hydrogen bonds and rough micro-island polymer morphologies, 3,6-diamino-9-ethylcarbazole is the premier monomer for fabricating molecularly imprinted polymer (MIP) sensors. It is specifically required for environmental and clinical diagnostics targeting attomolar concentrations of 17-β-estradiol and other steroid hormones, where standard carbazoles fail to provide adequate binding sites [1].
The dual primary amines allow for the construction of rigid, 3D microporous polymer networks. These networks leverage the enhanced donor-acceptor stability of the carbazole core to selectively bind and detect electron-deficient nitroaromatic explosives, such as 1,3,5-trinitrobenzene, outperforming simple linear carbazole polymers in both affinity and stability [2].
As a diamine precursor, this compound is utilized in low-temperature polycondensation with diacyl dichlorides to produce high-molecular-weight polyamides. These polymers serve as stable electron-donor materials in electrochromic devices and hole-transport layers, where the N-ethyl group ensures processability and the carbazole backbone provides the necessary electronic properties [2].